2-methyl-5-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
Overview
Description
2-methyl-5-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H12N2O6S2 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.01367845 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Spectroscopy
Benzenesulfonamides have been studied for their conformational properties using techniques like rotational spectroscopy. Investigations into their conformations and the influence of different substituents on their structures have provided crucial information for identifying the observed conformation of molecules within this class. This knowledge is essential in understanding the bioactive conformations of these molecules when interacting with biological receptors, highlighting the balance between conformations found in isolated conditions versus those within a receptor environment (Vigorito et al., 2022).
Synthesis and Chemical Transformations
The application of benzenesulfonamides in solid-phase synthesis demonstrates their versatility as intermediates in chemical transformations. Polymer-supported benzenesulfonamides have been used to yield diverse privileged scaffolds through various chemical reactions, showcasing their utility in creating complex molecules (Fülöpová & Soural, 2015).
Photodynamic Therapy and Photophysical Properties
Certain benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT) against cancer. For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable photophysical properties, including high singlet oxygen quantum yields, making them promising candidates for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Evaluation and Enzyme Inhibition
Benzenesulfonamides have been synthesized and biochemically evaluated as inhibitors for enzymes like kynurenine 3-hydroxylase. Such studies have led to the identification of high-affinity inhibitors, providing a basis for developing therapeutic agents targeting specific biochemical pathways (Röver et al., 1997).
Molecular Docking and Bioassay Studies
The synthesis and structural determination of benzenesulfonamide derivatives, followed by molecular docking and bioassay studies, have identified compounds with significant biological activities. This includes investigations into their roles as inhibitors for enzymes like cyclooxygenase-2, contributing to the development of new therapeutic agents (Al-Hourani et al., 2016).
Properties
IUPAC Name |
2-methyl-5-nitro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6S2/c1-10-6-7-11(20(22)23)8-16(10)28(24,25)19-14-9-15-17(26-18(21)27-15)13-5-3-2-4-12(13)14/h2-9,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCTDKSRHVWHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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